[5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine
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Overview
Description
[5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring substituted with a propan-2-yl group and a methanamine group. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides or amines can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, amines
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzofurans
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
[5-(Propan-2-yl)-1-benzofuran-2-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[5-(Propan-2-yl)-1-benzofuran-2-yl]methanoic acid: Similar structure but with a carboxylic acid group instead of a methanamine group.
Uniqueness
[5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzofuran ring with a propan-2-yl group and a methanamine group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H15NO |
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Molecular Weight |
189.25 g/mol |
IUPAC Name |
(5-propan-2-yl-1-benzofuran-2-yl)methanamine |
InChI |
InChI=1S/C12H15NO/c1-8(2)9-3-4-12-10(5-9)6-11(7-13)14-12/h3-6,8H,7,13H2,1-2H3 |
InChI Key |
FZLOEKRYXGTUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=C2)CN |
Origin of Product |
United States |
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